molecular formula C16H15N5O B11060495 4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile

4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile

Cat. No.: B11060495
M. Wt: 293.32 g/mol
InChI Key: YODLYXZMOSSGTM-UHFFFAOYSA-N
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Description

4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile is a complex organic compound with a unique structure that includes an amino group, a dimethylamino group, a methoxy group, and two cyano groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[4-(dimethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino and dimethylamino groups can be oxidized to form corresponding nitro or N-oxide derivatives.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives or N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-[4-(dimethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds with biological molecules, while the cyano groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

4-amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H15N5O/c1-21(2)11-6-4-10(5-7-11)15-12(8-17)14(19)13(9-18)16(20-15)22-3/h4-7H,1-3H3,(H2,19,20)

InChI Key

YODLYXZMOSSGTM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)N)C#N)OC

Origin of Product

United States

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